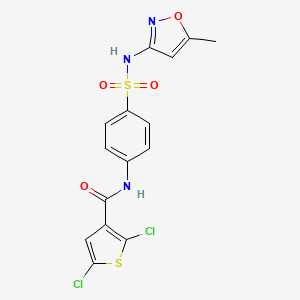

2,5-二氯-N-(4-(N-(5-甲基异噁唑-3-基)磺酰基)苯基)噻吩-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiophene ring, an isoxazole ring, a sulfamoyl group, and a carboxamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .

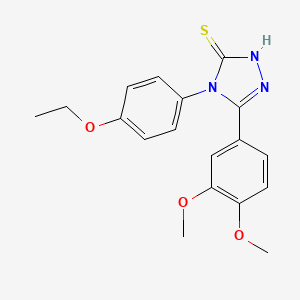

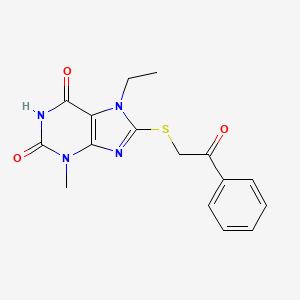

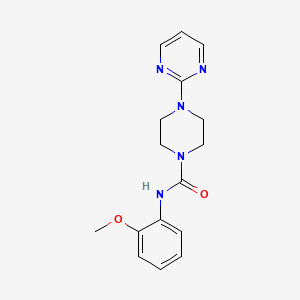

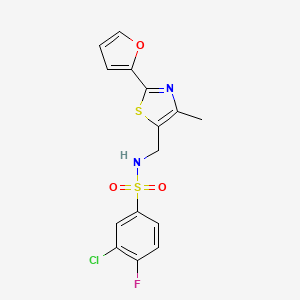

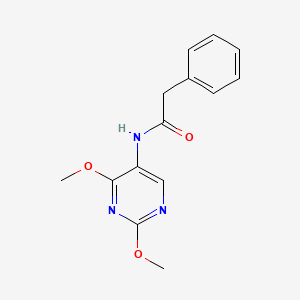

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these rings suggests that the compound might have interesting electronic and steric properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data on this compound, it’s impossible to provide an analysis of its physical and chemical properties .科学研究应用

抗菌活性

对结构类似于2,5-二氯-N-(4-(N-(5-甲基异恶唑-3-基)磺酰基)苯基)噻吩-3-羧酰胺的噻吩羧酰胺的研究显示出显著的抗菌性能。例如,源自噻吩-2-羧酰胺的化合物对枯草芽孢杆菌表现出潜在的抗菌活性,对黑曲霉表现出抗真菌活性(Sowmya等人,2018)。另一项针对合成用于抗菌评估的噻吩-2-羧酰胺衍生物的研究显示出对细菌和真菌菌株的显著活性(Talupur等人,2021)。

抗炎特性

研究还探讨了噻吩羧酰胺衍生物的抗炎潜力。对3-[(4-磺酰基苯基)羟基亚甲基]-5-甲基-2-羟吲哚-1-羧酰胺化合物的研究揭示了显着的抗炎活性,与传统非甾体抗炎药相比,胃肠道副作用更少(Ri-gang,2007)。这表明2,5-二氯-N-(4-(N-(5-甲基异恶唑-3-基)磺酰基)苯基)噻吩-3-羧酰胺的衍生物在开发具有改善的安全性的新型抗炎剂方面可能具有价值。

抗癌活性

噻吩羧酰胺化合物的合成与潜在的抗癌活性有关。例如,已经合成并评估了含有磺酰胺部分的新型噻吩、噻唑基-噻吩和噻吩并吡啶衍生物的抗癌活性,证明了对各种癌细胞系的显着细胞毒性作用(Atta & Abdel‐Latif,2021)。这表明2,5-二氯-N-(4-(N-(5-甲基异恶唑-3-基)磺酰基)苯基)噻吩-3-羧酰胺等化合物在癌症研究和治疗中具有潜力。

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific functional groups, such as the isoxazole ring, the sulfamoyl group, and the thiophene ring .

Mode of Action

Based on its structural similarity to other isoxazole-containing compounds, it may interact with its targets through hydrogen bonding or electrostatic interactions . The presence of the sulfamoyl group could potentially allow for interactions with proteins or enzymes that recognize sulfonamides .

Biochemical Pathways

Other isoxazole-containing compounds have been found to interact with various biochemical pathways, including those involved in inflammation and neurotransmission .

Pharmacokinetics

The presence of the isoxazole ring and the sulfamoyl group could potentially influence its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .

Result of Action

Based on its structural features, it may have potential effects on cellular processes that involve proteins or enzymes that recognize its specific functional groups .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect the compound’s stability or its interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHCBIGZCOTFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)

![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)

![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2749912.png)